molecular formula C20H13NO3 B4914209 1-Phenoxy-5-aminoanthraquinone

1-Phenoxy-5-aminoanthraquinone

Cat. No.: B4914209
M. Wt: 315.3 g/mol
InChI Key: LHLWVYVHHXAENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenoxy-5-aminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The unique structure of this compound, which includes both phenoxy and amino groups attached to the anthraquinone core, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-5-aminoanthraquinone can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-5-nitroanthraquinone with phenol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include:

    Temperature: Elevated temperatures (around 150-200°C) to facilitate the nucleophilic substitution.

    Catalysts: Acidic or basic catalysts to enhance the reaction rate.

    Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and provide a suitable reaction medium.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow methods to ensure high efficiency and yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are optimized to achieve maximum productivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-5-aminoanthraquinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Substitution Reagents: Phenols, thiols, or amines for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenoxy-5-aminoanthraquinone has diverse applications in scientific research, including:

Comparison with Similar Compounds

1-Phenoxy-5-aminoanthraquinone can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its combination of phenoxy and amino groups, which imparts distinct properties and makes it suitable for specific applications in dyes, pigments, and biomedical research.

Properties

IUPAC Name

1-amino-5-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLWVYVHHXAENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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